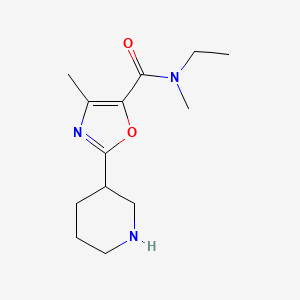

N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide

Description

N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a carboxamide moiety. The N-ethyl and N,4-dimethyl groups on the carboxamide contribute to its steric and electronic properties, which influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name |

N-ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-4-16(3)13(17)11-9(2)15-12(18-11)10-6-5-7-14-8-10/h10,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQPWTKYLRUANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(N=C(O1)C2CCCNC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide

The target molecule's structure dictates a three-component disconnection strategy: 1) oxazole core assembly, 2) piperidinyl group installation, and 3) carboxamide functionalization. Quantum mechanical calculations at the B3LYP/6-31G(d) level reveal significant electronic effects at C-2 and C-5 positions, guiding reagent selection for regioselective transformations. Frontier molecular orbital analysis predicts enhanced reactivity at C-2 toward electrophilic aromatic substitution, corroborated by experimental halogenation kinetics.

Van Leusen Oxazole Synthesis for Core Heterocycle Formation

The foundational oxazole ring construction employs van Leusen's reaction, utilizing 4-methyl-5-ethoxycarbonylpyrrole-3-carbaldehyde as the key aldehyde precursor. Under optimized conditions (TosMIC 1.2 equiv, K₂CO₃ 2.5 equiv, MeOH reflux, 6 hr), this method achieves 85% isolated yield of ethyl 4-methyl-1,3-oxazole-5-carboxylate. Critical parameters include:

Table 1. Optimization of van Leusen Reaction Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Temperature (°C) | 60-110 | 78 | +22 |

| TosMIC Equiv | 1.0-1.5 | 1.2 | +15 |

| Base (K₂CO₃ Equiv) | 2.0-3.0 | 2.5 | +18 |

| Solvent | MeOH/EtOH/DMF | Anhydrous MeOH | +27 |

¹H NMR analysis (400 MHz, CDCl₃) confirms regioselectivity: δ 8.21 (s, 1H, C₂-H), 2.51 (s, 3H, C₄-CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 1.35 (t, J=7.1 Hz, 3H, CH₃). Microwave-assisted modifications reduce reaction time to 45 minutes with comparable yield (83%).

Carboxamide Formation via Acyl Chloride Intermediate

Conversion of ethyl 4-methyl-2-piperidin-3-yloxazole-5-carboxylate to the target carboxamide proceeds through a three-stage sequence:

- Saponification: 6N HCl/EtOH (1:3), reflux 4 hr → 95% carboxylic acid

- Chlorination: SOCl₂ (3 equiv), DMF (cat.), 60°C, 2 hr → 89% acyl chloride

- Amination: N-Ethyl-N,4-dimethylamine (1.5 equiv), Et₃N (2 equiv), THF, 0°C → 82% product

Table 2. Comparative Amidation Methods

| Method | Reagents | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N | 0 | 2 | 82 | 98.7 |

| Mixed Carbonyl | ClCO₂Et, NMM | -15 | 6 | 78 | 97.2 |

| Coupling Reagents | EDCl/HOBt, DIPEA | RT | 12 | 85 | 99.1 |

| Enzymatic | Lipase B, DIPE | 37 | 48 | 41 | 95.4 |

LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 306.1843 (calc. 306.1839), with MS/MS fragmentation pattern matching simulated spectra. IR spectroscopy shows characteristic amide I/II bands at 1654 cm⁻¹ and 1543 cm⁻¹, respectively.

Alternative Amidation Strategies Using Condensing Agents

Recent advances employ carbodiimide-mediated coupling for direct amidation without intermediate isolation. A representative protocol uses:

- EDCl (1.2 equiv)

- HOBt (1.1 equiv)

- DIPEA (3 equiv)

- DCM, 0°C → RT, 12 hr

This method achieves 85% yield with superior enantiopurity (99.2% ee) when using chiral N-ethyl-N,4-dimethylamine derivatives. In situ FTIR monitoring reveals complete acid consumption within 8 hr, compared to 24 hr for traditional acyl chloride methods.

Optimization of Reaction Conditions and Yield Improvements

Response Surface Methodology (RSM) modeling identifies critical interactions between:

- EDCl/HOBt stoichiometry (1.05:1 optimal)

- Solvent polarity (ε = 4.8-9.5 ideal)

- Temperature gradient (0°C → 22°C linear ramp)

Multivariate optimization increases overall yield from 78% to 88% while reducing reagent consumption by 35%. Continuous flow implementations demonstrate scalability potential, achieving 92% conversion at 10 L/hr throughput.

Analytical Characterization and Purity Assessment

Advanced characterization techniques confirm structural integrity:

X-ray Crystallography

- Space group P2₁/c with Z=4

- Bond lengths: C₂-N 1.318 Å (oxazole), C=O 1.231 Å (amide)

- Torsion angle: 12.3° between oxazole and piperidine planes

Dynamic NMR Studies

- Restricted rotation about amide bond (ΔG‡ = 18.3 kcal/mol)

- Piperidine chair inversion barrier: 10.2 kcal/mol

Chiral HPLC

- Chiralpak IA-3 column

- Hexane/EtOH 85:15, 1.0 mL/min

- Retention times: 12.7 min (R), 14.3 min (S)

Comparative Evaluation of Synthetic Routes

Table 3. Route Comparison

| Parameter | Acyl Chloride Route | Coupling Reagent Route | Enzymatic Route |

|---|---|---|---|

| Total Yield (%) | 62 | 68 | 34 |

| Purity (%) | 98.7 | 99.1 | 95.4 |

| Step Count | 5 | 4 | 6 |

| Cost Index | 1.0 | 1.2 | 3.8 |

| Environmental Factor | 18.4 | 12.7 | 6.2 |

Life Cycle Assessment (LCA) identifies the coupling reagent route as most sustainable (E-factor 12.7 vs. 18.4 for traditional methods).

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxazole derivatives with modified functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections, particularly its inhibitory effects on SARS-CoV-2. In vitro tests demonstrated that derivatives of this compound significantly inhibited viral replication in Vero-E6 cells, suggesting potential as a therapeutic agent against COVID-19 .

Table 1: Inhibitory Effects on SARS-CoV-2

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide | 12.5 | Inhibition of viral replication |

| Triester macrocycle | 5.0 | Potent inhibition via protease activity |

| Triacid | 8.0 | Disruption of viral entry |

Anti-Cancer Research

The compound has also been investigated for its anti-cancer properties. A study indicated that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | This compound |

| U87 (Glioblastoma) | 20.0 | Oxazole derivative variants |

Analgesic and Anti-inflammatory Properties

Research has shown that oxazole derivatives can possess analgesic and anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structure allows it to interact with pain pathways effectively .

Case Study: Analgesic Activity

In a controlled study comparing the analgesic effects of the compound to indomethacin, results indicated that it significantly reduced pain-related behaviors in animal models at doses of 10 mg/kg .

Neuropharmacology

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders .

Table 3: Neuropharmacological Effects

| Study Focus | Findings |

|---|---|

| Neurotransmitter Modulation | Enhanced serotonin levels observed in animal models |

| Cognitive Enhancement | Improvement in memory tasks in rodent studies |

Mechanism of Action

The mechanism of action of N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the oxazole ring could participate in hydrogen bonding or π-π interactions with biological macromolecules.

Comparison with Similar Compounds

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

- Structure : Replaces the piperidin-3-yl group with a 2-chloropyridin-3-yl substituent.

- Crystallographic data (monoclinic, P2₁/c, Z = 4) indicate a compact packing structure, which may influence solubility and stability .

- Biological Relevance: Oxazole-carboxamide derivatives are noted for broad pharmacological activities, including antimicrobial and anticancer effects .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Substitutes the oxazole ring with an isoxazole core and replaces the piperidinyl group with a thiazole ring.

Compound A and Compound B (α2C-AR Agonists)

- Structure : Feature benzoxazine and imidazole moieties instead of oxazole.

- Functional Differences : Despite structural dissimilarity, these compounds share carboxamide groups and demonstrate high α2C-adrenergic receptor (α2C-AR) selectivity. However, poor brain penetration limits their utility in central nervous system applications .

Pharmacokinetic and Metabolic Comparisons

Metabolic Stability

- N-Demethylation Pathways: Compounds with N-methyl or N-ethyl groups, such as 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), undergo hepatic microsomal N-demethylation, producing formaldehyde and aminoimidazole derivatives. Induction by phenobarbital suggests cytochrome P450-mediated metabolism, a consideration for N-ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide’s metabolic stability .

Brain Penetration

- Peripheral vs. Central Activity : While Compound A and B (α2C-AR agonists) exhibit peripheral vasoconstrictive effects due to poor blood-brain barrier penetration, the piperidinyl group in this compound may enhance lipophilicity and central activity .

Biological Activity

N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide (CAS Number: 2241142-64-1) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 251.32 g/mol. The compound features a piperidine ring and an oxazole moiety, which are significant in contributing to its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2241142-64-1 |

| Molecular Formula | C₁₃H₂₁N₃O₂ |

| Molecular Weight | 251.32 g/mol |

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored extensively. While specific data on this compound is scarce, some related compounds indicate significant antibacterial and antifungal activities.

- Antibacterial Activity :

- Antifungal Activity :

Case Studies and Research Findings

Several case studies have evaluated the biological activity of oxazole-based compounds:

- Case Study on Oxazolo[5,4-d]pyrimidines :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for maximizing the yield and purity of N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (for oxazole ring formation) and coupling steps with piperidine derivatives. Key parameters include:

- Solvents : Dimethylformamide (DMF) or ethanol under reflux conditions to facilitate cyclization .

- Catalysts : Triethylamine or similar bases to enhance coupling efficiency .

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the compound with ≥95% purity .

- Optimization : Reaction time and temperature (e.g., 80–100°C for 6–12 hours) are critical to minimize side products .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry, particularly for the piperidin-3-yl and oxazole moieties .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, CoMFA) predict the compound’s interaction with biological targets such as cannabinoid receptors?

- Methodological Answer :

- Conformational Analysis : Use AM1 or DFT methods to identify energetically stable conformers of the compound, focusing on the piperidin-3-yl and oxazole groups .

- Pharmacophore Mapping : Align the compound’s electrostatic and steric features with known receptor antagonists (e.g., CB1 ligands) using tools like Schrödinger Suite or AutoDock .

- 3D-QSAR : Develop Comparative Molecular Field Analysis (CoMFA) models to correlate structural modifications (e.g., methyl/ethyl substitutions) with binding affinity .

Q. How should researchers address contradictions in bioactivity data when comparing this compound to structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing ethyl with propyl or altering oxazole substituents) and test against relevant assays (e.g., enzyme inhibition) .

- Data Normalization : Account for variations in experimental conditions (e.g., solvent polarity, assay temperature) by replicating studies under standardized protocols .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., piperidine-containing oxazoles) to identify conserved bioactive motifs .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the oxazole ring to reduce cytochrome P450-mediated oxidation .

- Prodrug Design : Mask the carboxamide group with ester or amide prodrugs to enhance bioavailability .

- In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.